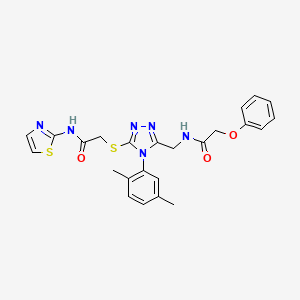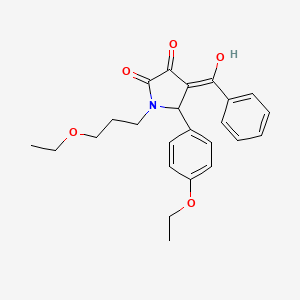
7-Methoxy-4-(7-methoxy-2H-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound characterized by its unique structure, which includes methoxy groups and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multiple steps, including the formation of the tetrahydroquinoline core and the introduction of methoxy and benzodioxole groups. Common synthetic routes may involve:
Formation of the Tetrahydroquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Selective methylation reactions are used to introduce methoxy groups at specific positions.
Formation of the Benzodioxole Moiety: This step involves the construction of the benzodioxole ring system, often through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and benzodioxole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, as well as substituted methoxy and benzodioxole compounds.
Scientific Research Applications
7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with molecular targets such as enzymes and receptors. The methoxy and benzodioxole groups play a crucial role in its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Polymethoxyflavonoids: These compounds also contain multiple methoxy groups and have shown strong antiproliferative activity.
Quinoline Derivatives: Similar in structure, these compounds are widely studied for their medicinal properties.
Uniqueness
7-METHOXY-4-(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific combination of methoxy and benzodioxole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
7-methoxy-4-(7-methoxy-1,3-benzodioxol-5-yl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C18H17NO5/c1-21-11-3-4-12-13(8-17(20)19-14(12)7-11)10-5-15(22-2)18-16(6-10)23-9-24-18/h3-7,13H,8-9H2,1-2H3,(H,19,20) |
InChI Key |
MLKFCGHZZQVKRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-methyl-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460011.png)
![methyl [4,7-bis(3-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11460013.png)
![N~2~-acetyl-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}glycinamide](/img/structure/B11460022.png)
![3-[(2,4-Dimethylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11460025.png)
![7-(3-chlorophenyl)-3-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11460028.png)
![4-Methyl-N-{5-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11460031.png)
![N,N-dibutyl-8-(furan-2-yl)-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11460034.png)
![7,8-dimethoxy-2-(2-methoxyethyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11460038.png)
![4-[3-(2,3-Dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine](/img/structure/B11460046.png)
![6-methyl-5-pentyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11460060.png)
![2-Methoxyethyl 4-(3-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11460072.png)

